molecular formula C7H7BN2O3 B1398713 (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 1111637-70-7

(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No.: B1398713
CAS No.: 1111637-70-7
M. Wt: 177.96 g/mol
InChI Key: AUXRTOOHRROMLP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name (2-oxo-1,3-dihydropyrrolo[2,3-b]pyridin-5-yl)boronic acid adheres to IUPAC guidelines for heterocyclic systems. The parent structure is a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The fusion pattern [2,3-b] indicates that the pyrrole’s C2 and C3 atoms are adjacent to the pyridine’s nitrogen at position b (Figure 1). The 2-oxo designation specifies a ketone group at position 2 of the pyrrolopyridine core, while 1,3-dihydro denotes two hydrogen atoms saturating the pyrrole ring at positions 1 and 3. The boronic acid substituent (-B(OH)₂) is located at position 5 of the fused system.

The molecular formula C₇H₇BN₂O₃ reflects a molecular weight of 177.96 g/mol , with the SMILES notation B(C1=CC2=C(NC(=O)C2)N=C1)(O)O illustrating connectivity. This nomenclature differentiates the compound from isomeric forms, such as pyrrolo[3,2-b]pyridine derivatives, which exhibit distinct ring fusion patterns.

Molecular Geometry and Tautomeric Forms

The pyrrolopyridine core adopts a nearly planar geometry, with slight puckering at the saturated 1,3-dihydro positions (Figure 2). The boronic acid group exhibits trigonal planar geometry in its neutral state (sp² hybridization), but transitions to a tetrahedral sp³ configuration upon deprotonation at physiological pH. This Lewis acidity enables reversible covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry.

Tautomerism arises in the pyrrolopyridine system due to the 2-oxo group . The compound exists in equilibrium between a keto form (lactam) and an enol form (lactim), with the keto form predominating in polar solvents (e.g., water) and the enol form favored in nonpolar media. The boronic acid’s electron-withdrawing effect stabilizes the keto tautomer by delocalizing electron density through conjugation with the aromatic system. Computational studies suggest an energy difference of <5 kJ/mol between tautomers, enabling rapid interconversion in solution.

X-ray Crystallographic Analysis of the Pyrrolopyridine-Boronic Acid Core

X-ray crystallographic data for this specific compound remain limited, but analogous structures provide insights. For example, 1H-pyrrolo[3,2-c]pyridin-3-ylboronic acid (CID 117587681) exhibits a planar bicyclic core with a boronic acid group oriented perpendicular to the ring plane to minimize steric strain. In the solid state, hydrogen bonding between the boronic acid’s hydroxyl groups and the lactam oxygen stabilizes the keto tautomer. Key bond lengths include:

  • B–O : 1.36–1.38 Å
  • C=O : 1.23 Å
  • C–N (pyrrole) : 1.37 Å

These metrics align with density functional theory (DFT) predictions for the title compound, confirming minimal geometric distortion upon boronic acid substitution.

Comparative Structural Analysis with Related Heterocyclic Boronic Acids

The structural and electronic features of (2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid distinguish it from other heterocyclic boronic acids (Table 1):

Compound Core Structure pKa (Boronic Acid) Tautomer Preference Key Applications
Title Compound Pyrrolo[2,3-b]pyridine ~8.5 Keto (polar solvents) Suzuki coupling
2-Pyridinylboronic acid Pyridine ~7.9 Enol (nonpolar) Biosensing
1H-Indol-5-ylboronic acid Indole ~8.2 Keto (solid state) Drug synthesis
5-Boronopicolinic acid Picolinic acid ~6.8 Anionic (pH >7) Sialic acid binding

The fused pyrrolopyridine system enhances π-conjugation compared to monocyclic analogs, lowering the LUMO energy and increasing electrophilicity at the boron center. This property facilitates cross-coupling reactions in synthetic chemistry, as evidenced by its use in synthesizing isoindole carboxamides and phosphodiesterase inhibitors. In contrast, simpler arylboronic acids (e.g., phenylboronic acid) lack this extended conjugation, resulting in weaker Lewis acidity and reduced reactivity.

Properties

IUPAC Name

(2-oxo-1,3-dihydropyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3,12-13H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXRTOOHRROMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC(=O)C2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726141
Record name (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
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Molecular Weight

177.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-70-7
Record name B-(2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
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Record name (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
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Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid
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Biological Activity

(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Boronic acids are known for their ability to interact with biomolecules and have been explored as therapeutic agents in various diseases.

  • Molecular Formula : C₈H₈B₃N₃O₃
  • Molecular Weight : 159.14 g/mol
  • CAS Number : 1190317-09-9

The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell proliferation and survival. The inhibition of these kinases can lead to apoptosis in cancer cells.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study demonstrated that certain pyrrolo derivatives could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase. This suggests a potential mechanism where these compounds could inhibit tumor growth by disrupting normal cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, the introduction of hydrazone moieties in certain derivatives resulted in superior c-Met inhibitory activity compared to other structural variations. This highlights the importance of molecular modifications in enhancing the therapeutic potential of these compounds .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
This compoundAntitumorc-Met inhibition; induces apoptosis
Pyrrolo derivativesCell Cycle ArrestG2/M phase arrest
Phenyl hydrazone derivativesc-Met inhibitorsApoptosis induction

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound for their anticancer properties. Notably:

  • Inhibition Studies : Compounds were screened for their ability to inhibit key kinases involved in cancer progression. The most promising candidates demonstrated over 70% inhibition at low concentrations (25 nM) against CLK and ROCK kinases .
  • Cell Viability Assays : These assays revealed that certain derivatives exhibited potent cytotoxic effects against renal cancer and leukemia cell lines, further supporting their potential as therapeutic agents in oncology .
  • Mechanistic Insights : Additional experiments indicated that treatment with these compounds led to DNA damage and upregulation of p-H2AX, a marker for DNA double-strand breaks, suggesting a mechanism involving genotoxic stress leading to cell death .

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Therapy:
Boronic acids are known for their ability to bind to diols, which is crucial in the development of inhibitors targeting enzymes involved in cancer progression. (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid has been studied for its potential as a proteasome inhibitor. Proteasome inhibitors are significant in cancer treatment as they disrupt the degradation of proteins that regulate cell cycle and apoptosis, leading to cancer cell death.

Antiviral Activity:
Recent studies have indicated that certain pyrrolopyridine derivatives exhibit antiviral properties. This compound's structure allows it to interact with viral proteins effectively, making it a candidate for further development in antiviral therapies.

Organic Synthesis

Reagent in Cross-Coupling Reactions:
Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The unique structure of this compound allows it to be used as a coupling partner in synthesizing complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Heterocycles:
The compound can serve as a building block for synthesizing various heterocyclic compounds. Its reactivity can be harnessed to create new derivatives with potential biological activities.

Materials Science

Development of Sensors:
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making this compound suitable for developing chemical sensors. These sensors can detect sugars and other biomolecules by exploiting the specific binding interactions.

Polymer Chemistry:
In polymer science, boronic acids are used to create dynamic covalent networks that respond to environmental stimuli. Incorporating this compound into polymer matrices can enhance material properties and introduce responsiveness to specific stimuli.

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated as a proteasome inhibitorShowed significant inhibition of cancer cell growth in vitro
Synthesis of HeterocyclesUsed in Suzuki-Miyaura reactionsSuccessfully synthesized complex molecular structures with high yields
Development of Chemical SensorsExplored for sugar detectionDemonstrated high sensitivity and specificity for glucose detection

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid with structurally related boronic acid derivatives, focusing on their chemical properties, synthetic accessibility, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Applications References
This compound C₇H₇BN₂O₃ 177.95 (estimated) 2-oxo, 5-boronic acid Not reported Intermediate for kinase inhibitors, cross-coupling reactions
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid C₇H₇BN₂O₂ 161.95 5-boronic acid Not reported Suzuki couplings for drug discovery (e.g., HPK1 inhibitors)
(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid C₁₆H₂₆BClN₂O₂Si 352.74 4-chloro, triisopropylsilyl protection Discontinued Protected intermediate for functionalized pyrrolopyridines
(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid C₇H₆BFN₂O₂ 179.94 3-fluoro, 5-boronic acid Not reported Synthesis of fluorinated indazole derivatives (e.g., anticancer agents)
(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid C₇H₈BN₃O₂ 176.97 2-methyl pyrazole fused ring Not reported Building block for kinase inhibitors
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine C₁₂H₁₈BN₂O₂ 233.10 Pinacol boronate ester Not reported Stable precursor for cross-coupling reactions

Structural and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-oxo group in the target compound increases electron deficiency at the pyrrolopyridine core, enhancing its reactivity in nucleophilic substitutions compared to non-ketone analogs like (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid .
  • Steric Effects : Bulky substituents, such as the triisopropylsilyl group in (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, hinder cross-coupling efficiency but improve stability during synthesis .
  • Fluorinated Derivatives: The 3-fluoro analog exhibits altered electronic properties, improving binding affinity in kinase inhibitors compared to non-fluorinated counterparts .

Q & A

Q. What in silico tools are effective for predicting the reactivity of this boronic acid in cross-coupling reactions?

  • DFT calculations (e.g., Gaussian 16) model transition states to predict coupling efficiency.
  • Machine learning platforms (e.g., Chemprop) train on reaction databases to forecast optimal catalysts/solvents .

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?

  • Protecting group strategies (e.g., tert-butyldimethylsilyl for N-H protection) direct substitution to desired positions.
  • Microwave irradiation enhances regioselectivity in SNAr reactions with electron-deficient aryl halides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Reactant of Route 2
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(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

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